2-fluoro QMPSB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro QMPSB involves multiple steps, starting with the preparation of the core benzoic acid derivative. The key steps include:
Formation of the benzoic acid derivative: The initial step involves the synthesis of 3-[(4,4-difluoro-1-piperidinyl)sulfonyl]-4-methyl-benzoic acid.
Esterification: The benzoic acid derivative is then esterified with 8-quinolinol to form the final product, this compound.
The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro QMPSB undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the quinoline moiety.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced quinoline compounds, and substituted piperidine derivatives. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
2-fluoro QMPSB has several scientific research applications, including:
Chemistry: It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.
Biology: The compound is studied for its interactions with cannabinoid receptors and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of conditions related to the endocannabinoid system.
Industry: It is used in the development of new synthetic cannabinoids and related compounds for various industrial applications
Mechanism of Action
2-fluoro QMPSB exerts its effects by acting as an agonist at cannabinoid receptors, particularly CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids. The activation of these receptors leads to various downstream signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways contribute to the compound’s pharmacological effects .
Comparison with Similar Compounds
2-fluoro QMPSB is structurally similar to other synthetic cannabinoids, such as:
SGT-13:
SGT-233: This compound has a similar sulfamoyl benzoate core but includes additional functional groups that differentiate it from this compound.
The uniqueness of this compound lies in its specific fluorination pattern, which influences its binding affinity and pharmacological profile compared to other synthetic cannabinoids .
Properties
CAS No. |
2707165-48-6 |
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Molecular Formula |
C22H20F2N2O4S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate |
InChI |
InChI=1S/C22H20F2N2O4S/c1-15-7-8-17(14-19(15)31(28,29)26-12-9-22(23,24)10-13-26)21(27)30-18-6-2-4-16-5-3-11-25-20(16)18/h2-8,11,14H,9-10,12-13H2,1H3 |
InChI Key |
JOSWCKYCXJMLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
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